molecular formula C27H45NO3 B14783407 Verticine;Dihydroisoimperialine

Verticine;Dihydroisoimperialine

Cat. No.: B14783407
M. Wt: 431.7 g/mol
InChI Key: IUKLSMSEHKDIIP-PGYMOFOESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Peimine can be synthesized through various chemical routes, although the extraction from natural sources remains the most common method. The synthetic routes often involve complex organic reactions, including cyclization and alkylation processes. Specific reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of peimine typically involves the extraction from Fritillaria bulbs. The process includes drying the bulbs, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify peimine .

Chemical Reactions Analysis

Types of Reactions

Peimine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired product .

Major Products

The major products formed from these reactions include peiminine and various substituted derivatives of peimine, each with distinct biological activities .

Scientific Research Applications

Peimine has a wide range of scientific research applications:

Mechanism of Action

Peimine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Peimine is compared with other alkaloids such as:

Peimine’s uniqueness lies in its broad spectrum of biological activities and its specific interactions with ion channels and receptors, making it a versatile compound in both traditional and modern medicine .

Properties

Molecular Formula

C27H45NO3

Molecular Weight

431.7 g/mol

IUPAC Name

(10S,23R)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol

InChI

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26-,27+/m1/s1

InChI Key

IUKLSMSEHKDIIP-PGYMOFOESA-N

Isomeric SMILES

CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(C6[C@@]5(CCC(C6)O)C)O)(C)O

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O

Origin of Product

United States

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